1-Methyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile
説明
1-Methyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound featuring a dihydropyridine core substituted with a methyl group at position 1 and a 3-(trifluoromethyl)phenyl group at position 5. The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, making such compounds candidates for pharmaceutical or agrochemical applications .
特性
IUPAC Name |
1-methyl-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c1-19-8-11(5-10(7-18)13(19)20)9-3-2-4-12(6-9)14(15,16)17/h2-6,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCYFAKSVLWIFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)C#N)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331697 | |
| Record name | 1-methyl-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665932 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338964-42-4 | |
| Record name | 1-methyl-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
1-Methyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile, commonly referred to as a trifluoromethylpyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a pyridine ring and a trifluoromethyl group, which are known to enhance pharmacological properties.
- Molecular Formula : C14H9F3N2O
- Molecular Weight : 278.234 g/mol
- IUPAC Name : 1-methyl-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
- CAS Number : 338964-42-4
The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in the modulation of neurotransmitter systems and potential anti-cancer properties. Its structure allows it to act as an inhibitor or modulator of specific enzymes and receptors.
1. Neurotransmitter Modulation
Research indicates that compounds similar to this compound can act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in cognitive functions. For example, studies have shown that certain pyridine derivatives enhance the activity of α7 nAChRs, which may be beneficial in treating neurodegenerative diseases .
2. Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies demonstrated that it exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation. For instance, derivatives with similar structural features have shown significant activity against breast cancer cells by promoting cell cycle arrest and apoptosis .
Case Study 1: Modulation of nAChRs
A study involving a series of pyridine derivatives reported that compounds with structural similarities to our target compound displayed EC50 values in the low micromolar range for α7 nAChR modulation. This suggests that the trifluoromethyl group enhances receptor binding affinity and efficacy .
| Compound | EC50 (µM) | Max. Modulation (%) |
|---|---|---|
| 1 | 0.14 | 600 |
| 2 | 0.38 | 1200 |
| 3 | 0.16 | 700 |
Case Study 2: Antitumor Efficacy
In another study focusing on anticancer activity, various derivatives were tested against human breast cancer cell lines. The results indicated that certain modifications to the pyridine ring significantly increased cytotoxicity:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| A | 5.0 | MCF-7 |
| B | 3.2 | MDA-MB-231 |
| C | 4.8 | HeLa |
科学的研究の応用
The compound 1-Methyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile is a significant chemical entity in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C15H12F3N3O
- Molecular Weight : 321.27 g/mol
Physical Properties
- Melting Point : Not extensively documented.
- Solubility : Soluble in organic solvents; specific solubility data required for detailed applications.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. The trifluoromethyl group enhances lipophilicity, which can improve bioavailability and efficacy in biological systems.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that pyridine derivatives can act as inhibitors of protein kinases, which are crucial in cancer progression.
Neuropharmacology
There is growing interest in the neuroprotective effects of this compound. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
In vitro studies have demonstrated that similar pyridine derivatives can protect neuronal cells from oxidative stress, a key factor in neurodegeneration. The mechanism involves the modulation of signaling pathways that lead to cell survival.
Agricultural Chemistry
The compound's unique structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide due to its bioactive properties against pests.
Case Study: Pesticide Efficacy
Research has shown that compounds with trifluoromethyl groups exhibit enhanced activity against agricultural pests. Field trials indicated that such compounds could reduce pest populations while minimizing harm to beneficial insects.
Pharmacological Profile
| Parameter | Value |
|---|---|
| Lipophilicity | High |
| Blood-Brain Barrier Penetration | Yes |
| Antioxidant Activity | Moderate to High |
類似化合物との比較
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their properties and applications:
1-[(4-Chlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile (CAS 338964-38-8)
- Implications : The chlorobenzyl group may improve receptor binding in pharmaceuticals but reduce metabolic stability due to increased susceptibility to oxidative degradation.
1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile (CAS 39108-47-9)
- Key Differences : A butyl chain at position 1, a hydroxy group at position 6, and a methyl group at position 4 distinguish this compound. Its lower molecular weight (206.24 g/mol) suggests higher solubility in polar solvents compared to the target compound .
Fluridone (1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4(1H)-pyridinone)
- Key Differences: The pyridinone core (vs. dihydropyridine) and phenyl group at position 3 differentiate fluridone. The CF₃ group at position 5 is retained, a hallmark of herbicides due to its resistance to degradation .
- Implications : Fluridone’s use as a herbicide suggests that the target compound’s CF₃ group and pyridine scaffold may also confer bioactivity in plant systems.
5-(2-Hydroxybenzoyl)-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile (CAS 1156-14-5)
- The isopropyl group at position 1 may enhance steric hindrance .
- Implications : This compound’s polarity could favor applications in drug delivery systems requiring aqueous solubility.
Comparative Data Table
Research Findings and Implications
Role of the CF₃ Group : The trifluoromethyl group in the target compound and fluridone enhances resistance to enzymatic degradation, a critical feature for herbicides and long-acting pharmaceuticals.
Substituent Effects :
- Methyl vs. benzyl at position 1: Smaller substituents (e.g., methyl) may improve blood-brain barrier penetration compared to bulkier groups like chlorobenzyl .
- Hydroxy vs. CF₃ at position 5: Hydroxy groups increase solubility but reduce stability under acidic conditions, as seen in CAS 39108-47-9 .
Synthetic Challenges : The presence of multiple electron-withdrawing groups (e.g., CN, CF₃) in these compounds necessitates specialized catalysts for efficient synthesis .
準備方法
Scheme III: Epoxide-Amine Condensation
An alternative route involves epoxide intermediates:
- Epoxide Formation : A glycidyl ether derivative is treated with a diamine (e.g., ethylenediamine) in tetrahydrofuran (THF) at 60°C for 12 hours.
- Cyclocondensation : The resulting amino alcohol undergoes cyclization with 3-cyano-pyridine in the presence of DMF and a coupling agent, forming the pyridone core.
Industrial-Scale Synthesis (Evitachem Protocol)
Evitachem’s synthesis of analogous trifluoromethylpyridine derivatives involves:
Cyclization of Substituted Pyridines
- Starting Material : 3-Cyano-2-methoxypyridine is reacted with 3-(trifluoromethyl)phenylboronic acid via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst in toluene/ethanol (3:1) at 90°C for 24 hours.
- Demethylation : The methoxy group is removed using BBr₃ in dichloromethane at −78°C, yielding the pyridone structure.
- Methylation : The pyridone nitrogen is methylated with methyl iodide and potassium carbonate in acetonitrile at 60°C for 8 hours.
Optimization and Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- Palladium Catalysts : Suzuki-Miyaura coupling achieves >80% yield with Pd(PPh₃)₄, though PdCl₂(dppf) offers improved selectivity for sterically hindered substrates.
- Coupling Agents : Diethyl cyanophosphonate outperforms carbodiimides (e.g., DCC) in minimizing racemization.
Analytical and Purification Methods
Chromatographic Techniques
Spectroscopic Characterization
- ¹H NMR (DMSO-d₆): Key signals include δ 8.12 (s, 1H, pyridone H), 7.89–7.65 (m, 4H, trifluoromethylphenyl), and 3.45 (s, 3H, N-CH₃).
- IR : Strong absorption at 2225 cm⁻¹ (C≡N) and 1680 cm⁻¹ (C=O).
Comparative Data Table: Synthetic Routes
Challenges and Mitigation Strategies
Nitrile Group Stability
The electron-deficient nitrile group is prone to hydrolysis under acidic conditions. This is mitigated by:
Trifluoromethyl Group Incorporation
The steric bulk of the -CF₃ group slows coupling reactions. Catalytic systems with bulky phosphine ligands (e.g., XPhos) improve efficiency.
Q & A
Q. What structural features of 1-methyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile influence its reactivity and stability?
The compound’s reactivity is governed by its pyridine core, the electron-withdrawing trifluoromethylphenyl substituent, and the carbonitrile group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine ring facilitates π-π stacking interactions in biological systems. Stability under varying pH and temperature conditions can be assessed via accelerated degradation studies using HPLC with UV detection .
Q. What synthetic methodologies are recommended for optimizing yield during multi-step synthesis of this compound?
Key steps involve:
- Cyclocondensation : Use of substituted benzaldehydes and malononitrile under reflux in polar aprotic solvents (e.g., DMF) with catalytic piperidine.
- Trifluoromethylation : Employing trifluoromethyl iodide or copper-mediated cross-coupling to introduce the CF₃ group.
Yield optimization requires precise control of reaction time, temperature (typically 80–120°C), and stoichiometry. Continuous flow reactors improve scalability and purity (>95% by HPLC) .
Q. How can spectroscopic techniques validate the compound’s structural integrity?
- NMR : H and C NMR confirm substituent positions (e.g., methyl at N1, trifluoromethylphenyl at C5).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ at m/z 323.1).
- FTIR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (C=O stretch) confirm functional groups .
Advanced Research Questions
Q. How do computational models elucidate structure-activity relationships (SAR) for this compound’s biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinity to targets like cyclooxygenase-2 (COX-2). The trifluoromethylphenyl group enhances hydrophobic interactions in the enzyme’s active site. QSAR models using Hammett constants for substituent electronic effects can prioritize derivatives for synthesis .
Q. What experimental strategies resolve contradictions between in vitro and in silico data for COX-2 inhibition?
- In vitro assays : Measure IC₅₀ via enzyme-linked immunosorbent assay (ELISA) using recombinant COX-2.
- Crystallography : X-ray diffraction of ligand-enzyme complexes validates binding modes predicted computationally.
Discrepancies may arise from solvation effects or protein flexibility, requiring free-energy perturbation (FEP) calculations for correction .
Q. How does the compound’s metabolic stability compare to analogues lacking the trifluoromethyl group?
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.
- CYP450 inhibition screening : Assess interactions with CYP3A4/2D6 isoforms.
The CF₃ group reduces oxidative metabolism, increasing half-life (t₁/₂ > 2 hrs vs. <30 mins for non-fluorinated analogues) .
Q. What green chemistry principles apply to its synthesis to minimize hazardous waste?
Q. How do substituent modifications at C5 impact solubility and bioavailability?
- LogP measurements : Replace trifluoromethylphenyl with hydrophilic groups (e.g., pyridyl) to reduce LogP from ~3.5 to ~2.0.
- Powder X-ray diffraction (PXRD) : Assess crystallinity, which inversely correlates with dissolution rate.
Amorphous solid dispersions with polyvinylpyrrolidone (PVP) enhance aqueous solubility by 10-fold .
Data Contradiction and Resolution
Q. How to address discrepancies in reported spectral data for intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
